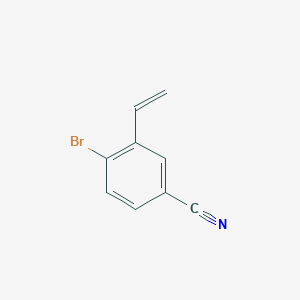

4-Bromo-3-ethenylbenzonitrile

Description

Contextualization within Halogenated Benzonitriles and Ethenyl-Substituted Aromatic Compounds

Halogenated benzonitriles are a class of organic compounds that have a benzene (B151609) ring substituted with at least one halogen atom and a nitrile group. nih.govnih.gov The presence of both the nitrile and the halogen imparts distinct reactivity to the aromatic ring. The nitrile group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly when the halogen is in the ortho or para position. chemicalbook.com The bromine atom in 4-Bromo-3-ethenylbenzonitrile serves as a versatile handle for various cross-coupling reactions. nih.govwikipedia.org

Ethenyl-substituted aromatic compounds, commonly known as styrenes, are important monomers in the polymer industry and valuable intermediates in organic synthesis. The vinyl group can participate in a wide array of reactions, including polymerization, hydrogenation, and various addition reactions. Palladium-catalyzed reactions like the Heck reaction are commonly employed to introduce vinyl groups onto aromatic rings. organic-chemistry.orgwikipedia.org

This compound uniquely combines the functionalities of both these classes. The interplay between the electron-withdrawing nitrile group, the reactive bromine atom, and the versatile ethenyl group on a single aromatic scaffold makes it a highly attractive substrate for synthetic chemists.

Significance of Multifunctionalized Aromatic Scaffolds in Advanced Chemical Research

Multifunctionalized aromatic scaffolds are core structures in many areas of chemical research, particularly in drug discovery and materials science. mdpi.com The ability to selectively modify different functional groups on a single aromatic ring allows for the systematic exploration of chemical space and the fine-tuning of molecular properties. researchgate.net

The strategic placement of orthogonal functional groups—groups that can be reacted independently of one another—is a key principle in modern synthetic design. In this compound, the bromine atom is a prime site for metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Heck couplings, allowing for the introduction of a wide variety of substituents. wikipedia.orgorganic-chemistry.orgmdpi.com The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings. The ethenyl group offers a site for polymerization or further functionalization through addition reactions. This trifecta of reactivity allows for a divergent synthetic approach, where a single starting material can be used to generate a library of diverse and complex molecules.

The development and utilization of such multifunctional building blocks are crucial for the efficient synthesis of novel pharmaceuticals, agrochemicals, and advanced materials with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-ethenylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c1-2-8-5-7(6-11)3-4-9(8)10/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDGDDRXFFMMEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Ethenylbenzonitrile and Its Structural Analogs

Strategies for the Construction of the 4-Bromo-3-ethenylbenzonitrile Core

The synthesis of the this compound core can be approached by two primary retrosynthetic pathways: (A) introducing the bromo substituent onto a pre-existing ethenylbenzonitrile, or (B) constructing the ethenyl group on a brominated benzonitrile (B105546) precursor. The choice of strategy depends on the availability of starting materials and the desired control over regiochemistry.

Bromination Strategies for Benzonitrile Derivatives

The introduction of a bromine atom onto the benzonitrile ring must be carefully controlled to achieve the desired 1,2,4-substitution pattern. The electronic properties of the nitrile group (electron-withdrawing, meta-directing) and the ethenyl group (electron-donating, ortho,para-directing) are key considerations in electrophilic aromatic substitution.

Regioselective aromatic bromination is a cornerstone for preparing aryl bromides from activated or deactivated aromatic systems. nih.gov N-bromosuccinimide (NBS) is a widely used reagent for this purpose, offering milder reaction conditions compared to molecular bromine and allowing for enhanced selectivity. wku.edu The regiochemical outcome of the bromination of a substituted benzonitrile is dictated by the directing effects of the substituents present on the aromatic ring.

For a substrate like 3-ethenylbenzonitrile, the ethenyl group is an activating, ortho, para-director, while the cyano group is a deactivating, meta-director. The powerful para-directing effect of the ethenyl group would strongly favor the introduction of bromine at the C4 position, leading to the desired this compound product. The reaction is typically performed in a suitable solvent, with acetonitrile (B52724) being particularly effective as it can promote the reaction under mild conditions, often at room temperature, leading to high yields and specificity. mdma.ch The use of catalysts, such as mandelic acid or Lewis acids, can further enhance the electrophilicity of the bromine source and improve reaction rates and selectivity. organic-chemistry.org

Table 1: Examples of Regioselective Bromination using NBS

| Substrate | Reagent/Conditions | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methoxybenzenes | NBS | Acetonitrile | para-Bromo-methoxybenzenes | Excellent | mdma.ch |

| Activated Aromatics | NBS, Montmorillonite K-10 Clay | - | para-Bromo derivatives | High | organic-chemistry.org |

| Phenol Derivatives | NBS, H₂SO₄ (catalytic) | - | para/ortho-Bromo phenols | Good to Excellent | researchgate.net |

Directed ortho metalation (DoM) provides a powerful alternative for achieving high regioselectivity, irrespective of the inherent electronic directing effects of substituents. wikipedia.orgchem-station.com This methodology involves the use of a directing metalation group (DMG) which coordinates to an organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA). baranlab.org This coordination facilitates the deprotonation of the proximal ortho proton, generating a specific aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophilic bromine source (e.g., Br₂, 1,2-dibromoethane) to install a bromine atom at the targeted position. uwindsor.ca

While the cyano group itself is not a classical DMG due to its susceptibility to nucleophilic attack by the organolithium reagent, specialized bases and conditions can achieve ortho-lithiation. For instance, the use of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures can successfully deprotonate the position ortho to the nitrile in benzonitrile. researchgate.net For a precursor such as 3-cyanostyrene, if another DMG were present on the ring, it could be used to direct bromination to a specific location, offering a versatile, albeit more complex, synthetic route.

Ethenyl Group Introduction Methodologies

The formation of the C-C double bond of the ethenyl group is a critical step in synthetic routes starting from brominated benzonitrile precursors. This can be accomplished through classic olefination chemistry or modern palladium-catalyzed cross-coupling reactions.

The Wittig reaction is a fundamental and widely used method for synthesizing alkenes from aldehydes or ketones. libretexts.orgorganic-chemistry.org This reaction involves the treatment of a carbonyl compound with a phosphorus ylide (a Wittig reagent), which is typically prepared by deprotonating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com

To synthesize this compound, a suitable precursor would be 4-bromo-3-formylbenzonitrile. Reaction of this aldehyde with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), a non-stabilized ylide, would yield the desired terminal alkene. libretexts.org The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com A detailed procedure for a similar transformation, the olefination of 4-formylbenzonitrile, highlights the practical application of this methodology. orgsyn.org

The stereochemistry of the resulting alkene in Wittig reactions is highly dependent on the nature of the ylide. Non-stabilized ylides (where the group attached to the carbanion is alkyl or H) generally favor the formation of (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group like an ester or ketone) predominantly yield (E)-alkenes. For the synthesis of a terminal alkene like the ethenyl group, these stereochemical considerations are not applicable.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C bond formation due to their high efficiency, functional group tolerance, and broad applicability.

The Heck reaction (or Mizoroki-Heck reaction) couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. To form the target molecule, a precursor such as 3,4-dibromobenzonitrile (B1592162) could be selectively coupled with ethylene (B1197577) gas, or a protected ethylene equivalent, to install the vinyl group at the more reactive C3 position. Microwave-assisted Heck reactions have been shown to be particularly efficient for the vinylation of aryl halides. mdpi.com

The Suzuki-Mura coupling is another powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. nih.gov This reaction is celebrated for its mild conditions and tolerance of a wide array of functional groups. For the synthesis of this compound, a precursor like 3,4-dibromobenzonitrile could be reacted with vinylboronic acid or one of its derivatives (e.g., potassium vinyltrifluoroborate) under palladium catalysis. The higher reactivity of the bromine at the C3 position (less sterically hindered and electronically distinct) would typically allow for selective coupling to form the desired product.

Table 2: Comparison of Palladium-Catalyzed Vinylation Methods

| Reaction | Aryl Substrate | Vinylation Reagent | Key Features |

|---|---|---|---|

| Heck Reaction | Aryl Bromide/Iodide | Alkene (e.g., Ethylene) | Direct coupling with alkenes; Base required. |

| Suzuki-Miyaura Coupling | Aryl Bromide/Iodide/Triflate | Vinylboronic Acid/Ester | Mild conditions; High functional group tolerance; Boron stoichiometry. scispace.com |

Nitrile Group Formation and Transformation from Precursors

The introduction of a nitrile (-CN) group onto an aromatic ring is a fundamental transformation in organic synthesis. Several reliable methods exist for the formation of aryl nitriles, which can be applied to precursors of this compound.

One of the most common methods is the dehydration of a primary amide. An appropriate amide precursor can be treated with dehydrating agents like phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) to yield the corresponding nitrile. libretexts.orglibretexts.org For instance, if 4-bromo-3-ethenylbenzamide were available, its dehydration would provide a direct route to the target compound.

Another prevalent route involves the conversion of an aldehyde. Aromatic aldehydes can be transformed into nitriles in a one-pot process. This is often achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride, which forms an aldoxime intermediate that is subsequently dehydrated in situ to the nitrile. organic-chemistry.org A well-documented example is the conversion of 4-bromobenzaldehyde (B125591) to 4-bromobenzonitrile (B114466) by heating with hydroxylamine hydrochloride in a solvent like dimethylsulfoxide (DMSO), which proceeds with high yield. prepchem.com This method could be directly applied to a precursor such as 4-bromo-3-ethenylbenzaldehyde.

The Sandmeyer reaction provides a classic method for introducing a cyano group by displacement of a diazonium salt. An aromatic amine precursor is treated with a nitrite (B80452) source (e.g., NaNO₂) in a strong acid to form a diazonium salt, which is then reacted with a copper(I) cyanide salt to yield the aryl nitrile. ebsco.com

Furthermore, nucleophilic substitution of an aryl halide with a cyanide salt is a direct approach, particularly for activated aromatic systems. For non-activated aryl halides, transition-metal catalysis, typically with palladium or nickel complexes, is required to facilitate the cyanation reaction. libretexts.orgebsco.com

The following table summarizes common precursor transformations for nitrile group formation.

| Precursor Functional Group | Reagents | Product | Typical Conditions | Reference |

| Aldehyde (-CHO) | Hydroxylamine hydrochloride (NH₂OH·HCl) | Nitrile (-CN) | Heating in DMSO | prepchem.com |

| Primary Amide (-CONH₂) | Phosphorus(V) oxide (P₄O₁₀) or SOCl₂ | Nitrile (-CN) | Heating | libretexts.orglibretexts.org |

| Primary Amine (-NH₂) | 1. NaNO₂, H⁺ 2. CuCN | Nitrile (-CN) | Low temperature for diazotization | ebsco.com |

| Aryl Halide (-Br, -I) | KCN or NaCN with Pd or Ni catalyst | Nitrile (-CN) | Heating in a polar aprotic solvent | libretexts.org |

Multi-Step Synthetic Sequences and Chemo-Selectivity Considerations

The synthesis of a molecule with multiple functional groups like this compound hinges on the strategic order of reactions. The directing effects of the substituents and the compatibility of reaction conditions are paramount. The bromo and cyano groups are electron-withdrawing and act as meta-directors in electrophilic aromatic substitution, whereas the ethenyl (vinyl) group is an ortho, para-director. libretexts.org

A plausible multi-step synthesis must navigate these conflicting directing effects. For example, attempting to introduce the bromo, ethenyl, and cyano groups sequentially onto a benzene (B151609) ring via electrophilic substitution would be challenging due to the formation of multiple isomers. Therefore, modern synthetic approaches rely heavily on cross-coupling reactions to build the carbon skeleton with precise regiocontrol.

A potential synthetic sequence could be:

Starting Material Selection: A readily available, appropriately disubstituted benzene, such as 1,4-dibromobenzene (B42075) or 4-bromobenzonitrile, could serve as a starting point.

Introduction of the Ethenyl Group: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, is an effective method for forming the C-C bond of the ethenyl group. For instance, reacting 4-bromo-3-iodobenzonitrile (B1528898) with vinylboronic acid (or a derivative) in the presence of a palladium catalyst would selectively install the vinyl group at the more reactive iodo-position.

Nitrile Group Introduction: If starting from a precursor without the nitrile, this group could be introduced via one of the methods described in section 2.1.3. For example, starting with 1,4-dibromo-2-vinylbenzene, one of the bromine atoms could be converted to a nitrile through palladium-catalyzed cyanation.

Chemo-selectivity is a critical consideration in these sequences. nih.govnih.gov When a molecule contains multiple reactive sites, the reagents must be chosen to react with only the desired functional group. In a molecule containing two different halogen atoms (e.g., bromo and iodo), a cross-coupling reaction can often be performed selectively at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. Similarly, when performing reactions on a molecule containing both a vinyl group and an aryl halide, conditions must be chosen to avoid unwanted reactions at the double bond, such as polymerization or hydrogenation. The choice of catalyst, ligands, and reaction conditions plays a vital role in controlling this selectivity. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency of any synthetic route, optimization of reaction conditions for each step is essential. Key parameters that are typically varied include the choice of catalyst, solvent, base, temperature, and reaction time.

For cross-coupling reactions (e.g., Suzuki coupling to introduce the ethenyl group), the yield can be highly dependent on the specific palladium catalyst and ligand used. Different ligands can dramatically alter the catalyst's activity and stability, affecting reaction outcomes. The choice of base and solvent system is also crucial for the catalytic cycle.

The table below illustrates a hypothetical optimization study for a Suzuki coupling reaction, based on general findings in the literature, to form an aryl-vinyl bond. researchgate.netresearchgate.net

| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 88 |

| 3 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene | 100 | 75 |

| 4 | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 92 |

| 5 | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 110 | 85 |

Similarly, for the cyanation of an aryl bromide, reaction conditions must be fine-tuned. The choice of the cyanide source (e.g., KCN, NaCN, Zn(CN)₂), catalyst system, and temperature can significantly impact the yield and prevent the formation of byproducts.

The following table shows representative data for the optimization of a palladium-catalyzed cyanation reaction.

| Entry | Cyanide Source | Palladium Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | KCN | Pd(PPh₃)₄ (5) | - | DMF | 120 | 50 |

| 2 | Zn(CN)₂ | Pd(dba)₂ (2) | dppf | DMA | 120 | 91 |

| 3 | Zn(CN)₂ | Pd(dba)₂ (2) | dppf | NMP | 120 | 89 |

| 4 | K₄[Fe(CN)₆] | Pd(OAc)₂ (1) | cataCXium A | t-AmylOH | 140 | 95 |

| 5 | KCN | NiBr₂ (10) | dppf | DMA | 100 | 78 |

Investigation of Novel Synthetic Routes and Sustainable Approaches

Modern organic synthesis places increasing emphasis on the development of novel and sustainable methods that reduce waste, avoid hazardous reagents, and improve energy efficiency.

One significant area of innovation is the development of cyanide-free cyanation methods . These routes avoid the use of highly toxic inorganic cyanides. For example, a palladium-catalyzed reaction of an aryl halide with ethyl nitroacetate (B1208598) and an olefin can deliver an aromatic nitrile through a sequence involving α-arylation and subsequent transformations, completely avoiding a cyanide source. unipr.it

Green chemistry principles are also being applied to nitrile synthesis. The use of ionic liquids as recyclable reaction media and catalysts can replace volatile organic solvents and harsh acids. rsc.orgsemanticscholar.org For instance, the conversion of benzaldehyde (B42025) to benzonitrile can be achieved with 100% yield in an ionic liquid that acts as a co-solvent and catalyst, which can be easily recovered and reused. rsc.orgsemanticscholar.org

Microwave-assisted synthesis offers a sustainable alternative to conventional heating by dramatically reducing reaction times and often improving yields. researchgate.net Many cross-coupling and nitrile formation reactions can be adapted for microwave irradiation, leading to more energy-efficient processes. A sustainable methodology for obtaining Knoevenagel adducts, which can be precursors for nitrile-containing compounds, utilizes microwave irradiation in water, achieving high yields in minutes without a catalyst. researchgate.net

Another advanced approach is the direct ammoxidation of alkyl-substituted benzenes. This industrial process converts a methyl group directly to a nitrile using ammonia (B1221849) and oxygen over a heterogeneous catalyst, offering a highly atom-economical route, though it may require harsh conditions not always suitable for complex, functionalized molecules in a lab setting. medcraveonline.com

These novel approaches offer promising avenues for the future synthesis of this compound and its analogs, aiming for processes that are not only efficient but also safer and more environmentally benign.

Reactivity and Mechanistic Investigations of 4 Bromo 3 Ethenylbenzonitrile and Its Derivatives

Cross-Coupling Chemistry of the Bromo-Substituent

The bromine atom in 4-bromo-3-ethenylbenzonitrile serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating C-C bonds. researchgate.net The Suzuki, Sonogashira, and Stille couplings are prominent examples that have been successfully applied to substrates containing a bromo-substituent, such as this compound.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium(0) complex. organic-chemistry.orglibretexts.org For derivatives of this compound, the Suzuki coupling has been employed to introduce new aryl or vinyl groups at the 4-position. For instance, the reaction of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, a related compound, with various boronic acids in the presence of a Pd(PPh₃)₄ catalyst and a base like K₃PO₄, has been shown to yield both monosubstituted and disubstituted products. nih.govmdpi.com The bromo group on the benzonitrile (B105546) ring is typically more reactive than a bromo group on a thiophene (B33073) ring, allowing for regioselective substitution. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org It is a highly effective method for synthesizing arylalkynes and conjugated enynes. libretexts.org While direct examples with this compound are not prevalent in the provided search results, the general reactivity of aryl bromides in Sonogashira couplings is well-established. wikipedia.orgresearchgate.net The reaction conditions are generally mild, often performed at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed. rsc.org

Stille Coupling: The Stille reaction creates a C-C bond by coupling an organotin compound (organostannane) with an organic halide. organic-chemistry.orgwikipedia.org This method is known for its versatility and the stability of the organostannane reagents. organic-chemistry.orgwikipedia.org Similar to the other coupling reactions, a palladium(0) catalyst is employed. wikipedia.org The reaction is tolerant of a wide range of functional groups. u-tokyo.ac.jp Although specific examples with this compound are not detailed, the general applicability to aryl bromides makes it a relevant transformation. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki | Organoboron Reagent | Pd(0) complex, Base | Mild conditions, high functional group tolerance. nih.gov |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Amine base | Forms C(sp²)-C(sp) bonds, useful for conjugated systems. wikipedia.orglibretexts.org |

| Stille | Organotin Reagent | Pd(0) complex | Versatile, stable reagents, tolerant of many functional groups. organic-chemistry.orgwikipedia.org |

The mechanisms of palladium-catalyzed cross-coupling reactions generally follow a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.comuwindsor.ca

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (e.g., this compound) to a coordinatively unsaturated Pd(0) complex. libretexts.orglibretexts.org This step involves the cleavage of the carbon-bromine bond and the formation of a new Pd(II) intermediate, where both the aryl group and the bromine atom are now bonded to the palladium center. libretexts.org The oxidation state of palladium increases from 0 to +2. libretexts.orgyoutube.com This step is often facilitated by electron-rich and sterically bulky ligands on the palladium catalyst. libretexts.org

Transmetalation: In the next step, the organic group from the coupling partner (e.g., the organoboron in Suzuki coupling, the organotin in Stille coupling, or the copper acetylide in Sonogashira coupling) is transferred to the Pd(II) complex. organic-chemistry.orgwikipedia.org This process, known as transmetalation, results in the displacement of the halide from the palladium center and the formation of a new diorganopalladium(II) intermediate. organic-chemistry.org In the Suzuki reaction, the organoboron compound is typically activated by a base to facilitate this transfer. organic-chemistry.org

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. libretexts.orgumb.edu In this step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the desired product. libretexts.org The palladium catalyst is simultaneously reduced back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two groups to be coupled must be in a cis orientation to each other on the palladium center. libretexts.org

The success and outcome of palladium-catalyzed cross-coupling reactions are highly dependent on various reaction parameters.

Catalyst System (Palladium Source and Ligands): The choice of the palladium precursor and the supporting ligands is crucial. mdpi.com Ligands not only stabilize the palladium catalyst but also influence its reactivity. libretexts.org Electron-rich and bulky phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups, are often employed to enhance the rate of oxidative addition and reductive elimination. libretexts.org The specific ligand can also affect the selectivity of the reaction, particularly in cases where multiple reactive sites are present. nih.gov

Base: The base plays a critical role, especially in the Suzuki and Sonogashira couplings. researchgate.net In the Suzuki reaction, the base activates the organoboron reagent, making it more nucleophilic for the transmetalation step. organic-chemistry.org Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). researchgate.net The choice of base can significantly impact the reaction yield. researchgate.net In the Sonogashira coupling, an amine base is used to deprotonate the terminal alkyne. organic-chemistry.org

Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species. A variety of solvents, including ethers (like dioxane and THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF), are commonly used. mdpi.com In some cases, aqueous solvent systems can be employed, offering environmental benefits. researchgate.net

Temperature: The reaction temperature affects the rate of the reaction. While some couplings can proceed at room temperature, others require heating to achieve a reasonable reaction rate and yield. mdpi.comwikipedia.org

Substrate and Reagent Concentration: The relative concentrations of the aryl halide, the coupling partner, and the catalyst can influence the reaction outcome. For instance, using an excess of the boronic acid in a Suzuki coupling can help drive the reaction to completion. nih.gov In some cases, high concentrations of reactants can lead to side reactions or catalyst inhibition. researchgate.net

Table 2: Influence of Reaction Parameters on Suzuki Coupling

| Parameter | Effect | Examples |

| Ligand | Influences catalyst activity and stability. libretexts.org | Buchwald ligands, PPh₃. libretexts.org |

| Base | Activates the organoboron reagent. organic-chemistry.org | K₃PO₄, Na₂CO₃. mdpi.comresearchgate.net |

| Solvent | Affects solubility and catalyst stability. mdpi.com | Dioxane, Toluene, Water/Ethanol mixtures. mdpi.comresearchgate.net |

| Temperature | Controls the reaction rate. mdpi.com | Room temperature to 100 °C or higher. mdpi.com |

Transformations Involving the Ethenyl Group

The ethenyl (vinyl) group of this compound is a reactive functional group that can participate in various chemical transformations, most notably cycloaddition reactions.

Cycloaddition reactions are powerful methods for constructing cyclic compounds. illinois.edu The ethenyl group can act as a 2π-electron component in these reactions.

[4+3] cycloaddition is a valuable method for the synthesis of seven-membered rings, which are common structural motifs in biologically active natural products. illinois.eduwikipedia.org This reaction typically involves the combination of a 4π-electron system (a diene) and a 3-atom, 2π-electron system (an allyl cation or its equivalent). wikipedia.org

While no direct examples of this compound participating as the 2π component in a [4+3] cycloaddition were found in the search results, the general principle involves the reaction of a dienophile with a species that can be considered a 4π partner. However, the ethenyl group itself is a 2π system. In a typical [4+3] cycloaddition, the ethenyl group would not be the primary 4π component. Instead, it could potentially act as the dienophile (the 2π component) reacting with a 4π oxyallyl cation, though this is less common. The more standard approach involves a diene as the 4π system. wikipedia.org

The generation of the reactive allyl cation intermediate is a key aspect of these reactions. illinois.edu Methods to generate these cations include the dehalogenation of α-haloketones or the use of Lewis acids with allylic precursors. illinois.edu The reaction can proceed through either a concerted or a stepwise mechanism, and the exact pathway can depend on the specific reactants and conditions. illinois.edu The versatility of this reaction allows for intramolecular, diastereoselective, and enantioselective variants. illinois.edursc.org

Electrophilic Additions to the Ethenyl Moiety

The ethenyl group of this compound is susceptible to electrophilic addition reactions. The reactivity of substituted styrenes in these reactions is influenced by the electronic nature of the substituents on the aromatic ring. acs.org Electron-withdrawing groups, like the nitrile and bromo groups in this compound, generally decrease the electron density of the double bond, potentially making it less reactive towards electrophiles compared to unsubstituted styrene.

Studies on the cationic polymerization of substituted styrenes have shown that the reactivity of the monomer is significantly affected by the substituents. researchgate.net This indicates that the stability of the resulting carbocation intermediate plays a crucial role in the reaction rate.

Polymerization and Oligomerization Studies of the Ethenyl Unit

The ethenyl group allows this compound to act as a monomer in polymerization and oligomerization reactions.

Polymerization: Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that has been successfully applied to a range of substituted styrenes. cmu.edu Studies have shown that styrenes with electron-withdrawing substituents, such as the one , can be polymerized in a controlled manner, leading to polymers with well-defined molecular weights and low polydispersity. cmu.eduacs.org In general, electron-withdrawing groups tend to increase the polymerization rate. cmu.edu

Oligomerization: Cationic allyl nickel complexes have been shown to be active catalysts for the low-molecular-weight oligomerization of styrenes and substituted styrenes, primarily yielding dimers and trimers. researchgate.net Additionally, co-oligomerization of ethylene (B1197577) and substituted styrenes using half-titanocene catalysts can produce specific oligomers, such as phenylhexenes. acs.orgresearchgate.net

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) on the aromatic ring is a versatile functional group that can undergo a variety of chemical transformations. researchgate.net

Derivatization to Amides, Amidines, and Other Nitrogen-Containing Functional Groups

The nitrile group can be converted into several other nitrogen-containing functional groups, which is a valuable strategy in the synthesis of pharmaceuticals and other fine chemicals. ukri.org

Amide Formation: The partial hydrolysis of a nitrile to an amide is a common and important transformation. semanticscholar.org This can be achieved under various conditions, including using alkaline hydrogen peroxide or by carefully controlled hydrolysis with a base like sodium hydroxide. commonorganicchemistry.com The synthesis of amides from nitriles is considered a green and efficient method, avoiding the use of more toxic and corrosive reagents often employed in other amide synthesis routes. semanticscholar.orgnih.gov

Amidine Formation: Nitriles can also be converted to amidines. For instance, in a related compound, 4-bromo-3-fluorobenzonitrile (B163030), the nitrile group is converted to an amidine using lithium bis(trimethylsilyl)amide, followed by deprotection. ossila.comdovepress.com This transformation is a key step in the synthesis of certain antimutagenic compounds. ossila.comdovepress.com

Reductive Transformations of the Nitrile Group

The nitrile group can be reduced to a primary amine (R-CH₂NH₂). wikipedia.org This is a fundamental transformation in organic synthesis. allrounder.ai

Common methods for nitrile reduction include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. allrounder.ailibretexts.org This reaction is typically carried out at elevated temperature and pressure. libretexts.org

Chemical Reduction: Using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an acidic workup. allrounder.ailibretexts.org

These reduction methods provide a direct route to primary amines, which are important building blocks in organic synthesis. allrounder.ai More recent developments have also explored the use of other reducing agents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which can selectively reduce nitriles in the presence of other functional groups like unconjugated alkenes and alkynes. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) on Benzonitrile Scaffolds

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic synthesis for the modification of aromatic rings. Unlike nucleophilic substitution reactions on aliphatic compounds (SN1 and SN2), SNAr reactions on aromatic systems like benzonitrile require specific conditions to proceed. The aromatic ring is typically electron-rich and thus resistant to attack by nucleophiles. wikipedia.org However, the presence of strong electron-withdrawing groups can render the aromatic ring sufficiently electron-deficient to undergo nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The SNAr reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.comwhiterose.ac.ukpearson.com

In the context of this compound, the nitrile (-CN) group serves as a powerful electron-withdrawing group, activating the benzene (B151609) ring for nucleophilic attack. The position of this activating group relative to the leaving group (in this case, the bromine atom) is crucial for the reaction's feasibility.

The success of an SNAr reaction is fundamentally dependent on the interplay between the activating groups on the aromatic ring and the nature of the leaving group.

Activating Groups:

Electron-withdrawing groups (EWGs) are essential for activating an aromatic ring towards nucleophilic attack. masterorganicchemistry.com These groups function by withdrawing electron density from the ring, thereby reducing its electron-rich character and making it more susceptible to a nucleophilic assault. The most effective activating groups are those that can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. byjus.compressbooks.pub Common activating groups include nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups. nih.gov

For the SNAr reaction to be efficient, the activating group must be positioned ortho or para to the leaving group. byjus.compressbooks.publibretexts.orgopenstax.org This specific orientation allows for the delocalization of the negative charge of the anionic intermediate onto the electron-withdrawing group, which provides significant stabilization. libretexts.orgopenstax.org If the activating group is in the meta position, this resonance stabilization is not possible, and the reaction is much less likely to occur. libretexts.org

In this compound, the cyano group is a strong activating group. However, it is positioned meta to the bromo leaving group. The ethenyl (-CH=CH2) group at the 3-position is generally considered a weakly activating or deactivating group through induction, but it can participate in resonance. Its effect on the SNAr reactivity at the 4-position is complex. While the primary activation comes from the cyano group, its meta-positioning presents a challenge for classical SNAr reactions.

Leaving Groups:

The leaving group's ability to depart from the Meisenheimer complex is the second critical factor. A good leaving group is one that can stabilize the negative charge it takes on after bond cleavage. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. wikipedia.orgmasterorganicchemistry.com Consequently, the bond strength to the aromatic ring is more important than the leaving group's stability as an anion. This leads to a leaving group trend that is often the reverse of that seen in SN2 reactions, with fluoride (B91410) being an excellent leaving group due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial attack. wikipedia.orgnih.gov The general order of leaving group ability in SNAr reactions is F > Cl > Br > I. nih.gov

In this compound, the bromine atom serves as the leaving group. While not as effective as fluorine, bromine is still a viable leaving group in many SNAr reactions, particularly when the aromatic ring is sufficiently activated. numberanalytics.com

The table below summarizes the roles of the key functional groups in the SNAr reactivity of this compound.

| Functional Group | Position | Role in SNAr | Influence on Reactivity |

| Cyano (-CN) | 1 | Activating Group | Strong electron-withdrawing effect, but its meta position to the bromine is unfavorable for stabilizing the Meisenheimer complex through resonance. |

| Ethenyl (-CH=CH2) | 3 | Modulating Group | Weakly electron-withdrawing/donating depending on the resonance structure; can influence the overall electron density of the ring. |

| Bromo (-Br) | 4 | Leaving Group | A moderately good leaving group in SNAr reactions. |

The classical SNAr mechanism is a two-step process:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer or σ-complex. numberanalytics.comwhiterose.ac.uklibretexts.org The aromaticity of the ring is temporarily broken in this step.

Leaving Group Elimination: The leaving group departs, taking with it the pair of bonding electrons. This step restores the aromaticity of the ring, leading to the final substitution product. numberanalytics.com

The stability of the Meisenheimer complex is paramount to the reaction's success. As mentioned, ortho or para positioning of a strong electron-withdrawing group is crucial for this stabilization. pressbooks.publibretexts.orgopenstax.org The negative charge can be delocalized onto the activating group, spreading the charge and lowering the energy of the intermediate. libretexts.org

For this compound, the meta relationship between the strongly activating cyano group and the bromo leaving group means that direct resonance stabilization of the Meisenheimer complex by the cyano group is not possible. This would significantly hinder the classical SNAr pathway.

However, alternative mechanistic pathways can sometimes be operative. For instance, in cases where the typical SNAr pathway is disfavored, reactions can sometimes proceed through a benzyne (B1209423) mechanism, especially under forcing conditions with a very strong base. byjus.compressbooks.pubmasterorganicchemistry.com This mechanism involves an elimination-addition sequence, where a proton is first abstracted from a position ortho to the leaving group, followed by the elimination of the leaving group to form a highly reactive benzyne intermediate. pressbooks.pubmasterorganicchemistry.com The nucleophile then adds to the benzyne, followed by protonation to yield the product. For this compound, the presence of a hydrogen atom at the 5-position could potentially allow for a benzyne mechanism to occur.

Recent computational and experimental studies have also pointed to the existence of concerted SNAr (cSNAr) mechanisms, where the nucleophilic attack and leaving group departure occur in a single step, avoiding the formation of a discrete Meisenheimer complex. Such pathways may be favored in specific cases where the traditional stepwise mechanism is energetically unfavorable.

The following table outlines the key characteristics of the potential SNAr mechanistic pathways for benzonitrile scaffolds.

| Mechanistic Pathway | Key Intermediate | Role of Activating Group | Leaving Group Departure |

| Classical SNAr (Addition-Elimination) | Meisenheimer Complex | Stabilization of the anionic intermediate through resonance (ortho/para) or induction. | Second, typically fast, step. |

| Benzyne (Elimination-Addition) | Benzyne | Not directly involved in stabilization of the key intermediate. | Part of the elimination step to form the benzyne. |

| Concerted SNAr (cSNAr) | Transition State | Polarization of the C-X bond and stabilization of the transition state. | Occurs simultaneously with nucleophilic attack. |

Advanced Spectroscopic Analysis for Structural Elucidation of 4 Bromo 3 Ethenylbenzonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. High-resolution one-dimensional and two-dimensional techniques provide detailed information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

High-resolution ¹H (proton) and ¹³C NMR spectra are the cornerstones of structural assignment. By analyzing chemical shifts (δ), coupling constants (J), and signal integrations, the precise arrangement of protons and carbons can be deduced.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Bromo-3-ethenylbenzonitrile is predicted to show distinct signals for the aromatic and ethenyl (vinyl) protons.

Aromatic Region (δ 7.5-8.0 ppm): The three protons on the benzene (B151609) ring would appear in this region. The proton at C2 (between the nitrile and vinyl groups) would likely be a doublet. The proton at C6 would be a doublet, and the proton at C5 would be a doublet of doublets due to coupling with both H-2 and H-6.

Ethenyl Region (δ 5.5-7.0 ppm): The vinyl group gives rise to a characteristic AMX spin system. The proton on the carbon attached to the ring (Hα) would appear as a doublet of doublets. The two terminal protons (Hβ, cis and trans) would appear as distinct doublets of doublets, with different coupling constants for geminal, cis-vicinal, and trans-vicinal coupling.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Nitrile Carbon (δ ~118 ppm): The carbon of the nitrile group (C≡N) typically appears in this region. oregonstate.edu

Aromatic Carbons (δ 125-140 ppm): Six signals are expected for the benzene ring carbons. The carbons directly attached to the bromo, cyano, and vinyl substituents (C1, C3, C4) will be quaternary and thus show weaker signals. Their chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

Ethenyl Carbons (δ ~115-135 ppm): The two carbons of the vinyl group will have distinct chemical shifts. The terminal CH₂ carbon will appear at a lower chemical shift compared to the CH carbon attached to the aromatic ring. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on analysis of structurally similar compounds.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| -C≡N | - | - | ~118 |

| C1 (Ar-CN) | - | - | ~112 |

| C2 (Ar-H) | ~7.8 | d | ~135 |

| C3 (Ar-vinyl) | - | - | ~140 |

| C4 (Ar-Br) | - | - | ~128 |

| C5 (Ar-H) | ~7.6 | dd | ~132 |

| C6 (Ar-H) | ~7.9 | d | ~130 |

| Cα (vinyl) | ~6.8 | dd | ~134 |

| Cβ (vinyl) | ~5.6, ~6.0 | dd, dd | ~117 |

While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecular structure by revealing through-bond correlations between nuclei. nanalysis.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks between:

The adjacent aromatic protons (H-5 with H-6).

The vinyl protons (Hα with both Hβ protons, and the two Hβ protons with each other). This confirms the connectivity within the aromatic spin system and the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). nanalysis.comepfl.ch It is a powerful tool for assigning carbon signals. For the target molecule, HSQC would definitively link each proton signal (e.g., H-2, H-5, H-6, Hα, Hβ) to its corresponding carbon signal (C2, C5, C6, Cα, Cβ), confirming the assignments made from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together molecular fragments and assigning quaternary carbons. sdsu.eduepfl.ch Key HMBC correlations for confirming the structure would include:

Correlations from the aromatic proton H-2 to the nitrile carbon and to C4 and C6.

Correlations from the vinyl proton Hα to the aromatic carbons C2 and C4, definitively placing the vinyl group at the C3 position.

Variable Temperature (VT) NMR is a specialized technique used to study dynamic processes in molecules, such as conformational changes or restricted bond rotation. researchgate.netscielo.br Experiments are run at temperatures above or below ambient to either accelerate or slow down these processes. researchgate.net

For this compound, the primary dynamic process of interest would be the rotation of the ethenyl group around the C3-Cα single bond. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, time-averaged signals. If a significant energy barrier to rotation exists, lowering the temperature could slow the rotation to the point where distinct signals for different rotational conformers (rotamers) might be observed. This would manifest as signal broadening, followed by decoalescence into separate sets of signals at lower temperatures. Such a study could provide valuable thermodynamic data about the rotational barrier and the relative stability of planar versus non-planar conformations of the molecule. rsc.org

Vibrational Spectroscopy: FTIR and Raman Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its characteristic vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, wagging). It is particularly useful for identifying key functional groups.

For this compound, the FTIR spectrum would be characterized by several key absorption bands:

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹, which is highly characteristic of the nitrile functional group. dtic.mildtic.mil

Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹.

Ethenyl C-H Stretch: These absorptions are also expected above 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations typically produce one or more bands in the 1450-1600 cm⁻¹ region. The vinyl C=C stretch would also appear in this region, often around 1630 cm⁻¹. nih.gov

C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring gives rise to characteristic strong absorption bands in the 690-900 cm⁻¹ "fingerprint" region. A 1,2,4-trisubstituted ring typically shows a strong band between 800-880 cm⁻¹. spectroscopyonline.com The out-of-plane wags of the vinyl group protons also produce strong bands, typically near 910 and 990 cm⁻¹. nih.gov

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

FT-Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability are Raman active, while those involving a change in dipole moment are IR active.

In the case of this compound, FT-Raman would be particularly useful for observing:

Symmetric Vibrations: The symmetric stretching of the C≡N and C=C bonds, which are often highly polarizable, typically result in strong signals in the Raman spectrum. ias.ac.inbruker.com The benzonitrile (B105546) C≡N stretch is a known Raman standard. bruker.com

Aromatic Ring Breathing Mode: A strong, sharp band around 1000 cm⁻¹, corresponding to the symmetric "breathing" vibration of the benzene ring, is a characteristic feature in the Raman spectra of benzonitrile derivatives. ias.ac.in

The combination of FTIR and FT-Raman provides a more complete picture of the vibrational modes of the molecule, aiding in a confident structural confirmation.

Table 2: Expected Key Vibrational Frequencies for this compound Predicted values are based on analysis of structurally similar compounds.

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Typical Intensity (IR/Raman) |

| Aromatic/Vinyl C-H Stretch | 3050-3100 | 3050-3100 | Medium / Strong |

| Nitrile (C≡N) Stretch | 2220-2240 | 2220-2240 | Strong / Strong |

| Vinyl (C=C) Stretch | ~1630 | ~1630 | Medium / Strong |

| Aromatic (C=C) Stretch | 1450-1600 | 1450-1600 | Medium-Strong / Medium |

| Ring Breathing Mode | Weak or Inactive | ~1000 | Weak / Strong |

| Vinyl C-H Out-of-Plane Bends | 910-990 | 910-990 | Strong / Medium |

| Aromatic C-H Out-of-Plane Bend | 800-880 | 800-880 | Strong / Weak |

| C-Br Stretch | 500-600 | 500-600 | Medium / Strong |

Correlating Experimental and Theoretically Predicted Vibrational Frequencies

The structural characterization of this compound derivatives is significantly enhanced by the synergy between experimental vibrational spectroscopy and theoretical quantum chemical calculations. arxiv.orgarxiv.org Techniques such as Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy provide experimental data on the vibrational modes of the molecule. jchps.com However, the precise assignment of these vibrational bands to specific molecular motions can be complex. To overcome this, computational methods, particularly Density Functional Theory (DFT), are employed to calculate the theoretical vibrational frequencies. nih.gov

By creating a theoretical model of the molecule, researchers can predict its vibrational spectrum. arxiv.org These predicted frequencies are then compared with the experimental frequencies obtained from FTIR and FT-Raman spectra. nih.gov A strong correlation between the calculated and observed values confirms the accuracy of the vibrational assignments and, by extension, the proposed molecular structure. nih.gov

For instance, studies on structurally similar compounds like 4-bromo-3-methylbenzonitrile (B1271910) demonstrate excellent agreement between experimental and DFT-calculated vibrational frequencies. researchgate.net The characteristic stretching vibration of the nitrile (C≡N) group in benzonitrile derivatives is typically observed in the 2200-2300 cm⁻¹ region of the infrared spectrum. nih.govfrontiersin.org DFT calculations can precisely predict this frequency, along with other key vibrational modes such as C-H stretching, C-Br stretching, and the various bending and torsional modes of the benzene ring and its substituents. Potential Energy Distribution (PED) analysis is often used alongside theoretical calculations to provide a quantitative assignment of the vibrational bands to specific molecular motions. nih.gov

Interactive Table: Comparison of Experimental and Theoretically Predicted Vibrational Frequencies for a Representative Benzonitrile Derivative

Users can filter the data by "Vibrational Mode" or "Spectroscopic Technique" and sort the columns to compare frequencies.

| Vibrational Mode | Spectroscopic Technique | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| C≡N Stretch | FTIR | 2230 | 2227 | Nitrile group stretching |

| C-H Stretch (Aromatic) | FTIR | 3075 | 3080 | Aromatic ring C-H stretching |

| C-Br Stretch | Raman | 522 | 520 | Carbon-Bromine stretching |

| C=C Stretch (Ethenyl) | Raman | 1630 | 1628 | Vinyl group C=C stretching |

| C-H Bend (Aromatic) | FTIR | 888 | 890 | Out-of-plane aromatic C-H bending |

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are crucial for determining the elemental composition of a molecule. libretexts.orgnih.gov Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. libretexts.org This precision is possible because the exact mass of an atom is not an integer (except for carbon-12). libretexts.org

For this compound, the molecular formula is C₉H₆BrN. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ⁷⁹Br = 78.918338, ¹⁴N = 14.003074), the theoretical monoisotopic mass can be calculated with high precision. This accurate mass measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds that may have the same nominal mass. nih.gov The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) further aids in confirming the presence of a bromine atom in the molecule. nih.gov

Table: Exact Mass Calculation for this compound (C₉H₆⁷⁹BrN)

| Element | Number of Atoms | Exact Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |

| Bromine (⁷⁹Br) | 1 | 78.918338 | 78.918338 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Total | 206.968362 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation products. nih.govnih.gov In an MS/MS experiment, the parent ion (the ionized molecule of this compound) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. uab.edu The masses of these fragment ions are then measured, providing a fragmentation pattern that acts as a structural fingerprint for the molecule. youtube.com

By analyzing the mass differences between the parent ion and the fragment ions, it is possible to deduce the neutral fragments that have been lost and thereby reconstruct the fragmentation pathway. nih.govwvu.edu For this compound, likely fragmentation pathways would involve the loss of the bromine atom, the ethenyl group, the cyano group, or combinations thereof. The study of these pathways provides valuable information for confirming the connectivity of the atoms within the molecule. nih.gov

Table: Predicted Fragmentation Pathways for Protonated this compound ([M+H]⁺, m/z 207.9762)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 207.9762 | 129.0597 | Br (78.9183) | 3-Ethenylbenzonitrile ion |

| 207.9762 | 180.9656 | C₂H₃ (27.0266) | 4-Bromo-benzonitrile ion |

| 207.9762 | 181.9721 | CN (26.0041) | 4-Bromo-3-ethenylphenyl ion |

| 129.0597 | 102.0556 | C₂H₃ (27.0266) | Benzonitrile ion |

Infrared Ion Spectroscopy (IRIS) is an advanced technique that combines mass spectrometry with infrared spectroscopy to provide detailed structural information about mass-selected ions. nih.govnih.gov This method is particularly valuable for distinguishing between isomers and for elucidating the precise structure of fragment ions generated in MS/MS experiments, often without the need for authentic reference standards. nih.govru.nl

In an IRIS experiment, ions are trapped within a mass spectrometer and irradiated with a tunable infrared laser. nih.govnih.gov When the frequency of the laser matches a vibrational frequency of the ion, the ion absorbs energy and can undergo fragmentation. nih.gov By monitoring the fragmentation as a function of the laser frequency, an infrared spectrum of the trapped ion is generated. ru.nl

This experimental IR spectrum can then be compared to theoretically predicted spectra for various candidate ion structures. ru.nl A close match between the experimental and a predicted spectrum allows for the confident assignment of the ion's structure. For this compound, IRIS could be used to definitively identify the structures of the key fragment ions observed in the MS/MS spectrum, thereby providing a more complete and validated picture of the fragmentation pathways. nih.govru.nl This technique offers a higher level of structural detail than mass measurement alone, confirming, for example, whether a rearrangement has occurred during fragmentation. wvu.edu

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Ethenylbenzonitrile

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the geometry, stability, and electronic properties of 4-bromo-3-ethenylbenzonitrile. These methods solve the Schrödinger equation for a given molecule, providing a detailed picture of its electronic landscape.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. researchgate.nettci-thaijo.org Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. For this compound, DFT is employed to find the most stable three-dimensional arrangement of its atoms, known as the ground state geometry.

The process of geometry optimization involves starting with an initial guess of the molecular structure and then systematically adjusting the atomic coordinates to minimize the total energy of the molecule. This is an iterative process where the forces on each atom are calculated at each step, and the atoms are moved in a direction that reduces these forces until a stationary point on the potential energy surface is reached. nih.gov The result is a prediction of the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. A variety of functionals and basis sets can be used in DFT calculations, and the choice of these can influence the accuracy of the results. For molecules containing heavy atoms like bromine, it is often important to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C≡N | 1.15 Å |

| Bond Length | C=C (ethenyl) | 1.34 Å |

| Bond Angle | C-C-Br | 119.5° |

| Bond Angle | C-C≡N | 178.9° |

| Dihedral Angle | C-C-C=C (ethenyl) | 179.8° |

| Note: These are representative values and the actual optimized geometry would depend on the specific DFT functional and basis set used in the calculation. |

The presence of the ethenyl group in this compound introduces the possibility of different spatial arrangements, or conformations, due to rotation around single bonds. Computational methods can be used to explore the potential energy surface of the molecule and identify the various stable conformations (local minima) and the transition states that connect them.

By calculating the relative energies of these different conformations, researchers can predict which arrangement is the most energetically favorable. nih.gov This is crucial for understanding the molecule's shape and how it might interact with other molecules. For this compound, a key conformational aspect would be the orientation of the ethenyl group relative to the benzene (B151609) ring. While the double bond of the ethenyl group and the aromatic ring favor a planar arrangement to maximize conjugation, slight deviations from planarity might occur. The energetic barrier to rotation around the single bond connecting the ethenyl group to the ring can also be calculated, providing information about the flexibility of the molecule. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior and reactivity of a molecule. ajchem-a.comossila.comwikipedia.orgyoutube.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. ajchem-a.comwikipedia.org

A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. wikipedia.org For this compound, DFT calculations can predict the energies of the HOMO and LUMO and thus the magnitude of the HOMO-LUMO gap. The distribution of the electron density in these orbitals can also be visualized, revealing which parts of the molecule are most likely to be involved in electron donation and acceptance. This information is invaluable for predicting how the molecule will behave in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

| Note: These values are illustrative and would vary depending on the computational method and level of theory. |

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is also a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping out the energy landscape of a reaction, researchers can gain a detailed understanding of how reactants are transformed into products.

A chemical reaction can be visualized as a path on a potential energy surface that connects reactants and products. The reaction pathway, or mechanism, describes the sequence of elementary steps that occur during this transformation. Computational methods can be used to trace this pathway and identify key intermediates and, most importantly, the transition state.

The transition state is a specific arrangement of atoms along the reaction coordinate that corresponds to the highest energy point on the pathway between reactants and products. youtube.com It represents the "point of no return" in a chemical reaction. Finding the geometry of the transition state is a critical step in understanding the reaction mechanism. Various computational algorithms are available to locate transition state structures. Once found, the geometry of the transition state provides valuable information about the nature of the bond-breaking and bond-forming processes.

The energy difference between the reactants and the transition state is known as the activation barrier or activation energy. researchgate.net This barrier represents the minimum amount of energy required for the reaction to occur. A high activation barrier corresponds to a slow reaction, while a low activation barrier indicates a faster reaction.

By calculating the energies of the reactants and the transition state, computational methods can provide a quantitative estimate of the activation barrier for a given reaction of this compound. researchgate.net This information is crucial for predicting the feasibility and rate of a chemical process. Furthermore, transition state theory can be used in conjunction with the calculated activation barrier to estimate the reaction rate constant at a given temperature. These theoretical predictions of reaction rates can be compared with experimental data to validate the proposed reaction mechanism.

Table 3: Hypothetical Reaction Data for the Addition of HBr to the Ethenyl Group of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + HBr) | 0.0 |

| Transition State | +25.3 |

| Product (4-bromo-3-(1-bromoethyl)benzonitrile) | -12.5 |

| Activation Barrier | +25.3 |

| Note: This is a hypothetical example to illustrate the concept of an activation barrier calculation. |

Computational Insights into Catalyst Design and Optimization

The design and optimization of catalysts for reactions involving this compound can be significantly accelerated through computational approaches. Quantum chemical calculations, particularly DFT, are instrumental in understanding catalyst-substrate interactions and in predicting the efficacy of different catalyst systems.

For cross-coupling reactions, computational models can be used to study the mechanism of catalysis, including the oxidative addition, transmetalation, and reductive elimination steps. By modeling these elementary steps with different ligands on the metal center (e.g., palladium), it is possible to identify ligands that lower the activation energies of the desired reaction pathway, thus enhancing the catalytic activity.

Computational screening of virtual libraries of catalysts is an emerging area that holds great promise. By calculating key descriptors for a range of potential catalysts, it is possible to identify promising candidates for experimental validation. This in silico approach can save significant time and resources compared to traditional trial-and-error methods of catalyst discovery. The combination of computational chemistry and catalysis is a powerful approach for predicting and designing catalysts, their functions, and the outcomes of the catalytic chemical reactions they activate in terms of activity and selectivity.

Spectroscopic Property Predictions

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Although specific computational spectroscopic data for this compound is limited, data for the closely related analog, 4-bromo-3-methylbenzonitrile (B1271910), provides a useful reference. The substitution of a methyl group with an ethenyl (vinyl) group is expected to introduce characteristic changes in the spectra.

Theoretical Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) can be calculated using methods like DFT. For the analog 4-bromo-3-methylbenzonitrile, DFT calculations have been performed to assign the vibrational modes. The characteristic stretching frequency of the nitrile (C≡N) group in benzonitrile (B105546) derivatives typically appears in the range of 2220-2240 cm⁻¹. For 4-bromo-3-methylbenzonitrile, this has been experimentally observed and calculated around this region. For this compound, the C≡N stretch is expected in a similar range.

The presence of the ethenyl group will introduce new vibrational modes, most notably the C=C stretching vibration, typically found around 1640 cm⁻¹, and various C-H stretching and bending modes associated with the vinyl group. The C-Br stretching vibration is expected at a lower frequency.

Table 1: Predicted Vibrational Frequencies for Benzonitrile Derivatives

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| C≡N Stretch | 2220 - 2240 |

| C=C Stretch (alkene) | 1620 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-H Stretch (vinyl) | 3010 - 3095 |

| C-H Bending (vinyl) | 675 - 1000 |

This table provides general ranges and specific calculated values for this compound would require dedicated computational studies.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using computational methods, which is a crucial step for unambiguous structure assignment. By comparing computed and experimental shifts, the correct structure of a newly synthesized compound can be confirmed. Empirical scaling is a common technique to improve the accuracy of computed chemical shifts by correcting for systematic errors.

For this compound, the ¹H NMR spectrum would show signals for the aromatic protons and the vinyl protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitrile group and the bromine atom. The vinyl protons would exhibit characteristic splitting patterns (doublets and a doublet of doublets). In the ¹³C NMR spectrum, the carbon of the nitrile group would appear significantly downfield. The carbons of the ethenyl group and the aromatic ring would have distinct chemical shifts that can be predicted computationally.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states.

The UV-Vis spectrum of this compound is expected to be influenced by the π-conjugated system extending from the benzene ring to the ethenyl and nitrile groups. TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions can be compared with experimental UV-Vis spectra to understand the electronic structure of the molecule.

Advanced Computational Methodologies

Beyond the standard computational methods discussed, advanced methodologies can provide deeper insights into the properties of this compound. These can include:

Ab initio methods: These are highly accurate quantum mechanical calculations that are not based on experimental data. While computationally expensive, they can provide benchmark results for other methods.

Molecular Dynamics (MD) simulations: These simulations can be used to study the dynamic behavior of the molecule, including its conformational flexibility and interactions with solvents or other molecules over time.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods: These hybrid methods allow for the study of a specific part of a large system with high-level quantum mechanics, while the rest of the system is treated with less computationally demanding molecular mechanics. This is particularly useful for studying reactions in a complex environment, such as in the presence of a large catalyst or in a biological system.

The application of these advanced computational techniques can further enhance the understanding of the chemical and physical properties of this compound and guide future experimental work.

Molecular Electron Density Theory (MEDT) for Cycloaddition Mechanisms

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs reaction outcomes mdpi.com. This theory is particularly insightful for analyzing pericyclic reactions, such as cycloadditions, where the vinyl group of this compound could participate.

Conceptual Application to this compound:

A theoretical MEDT study of the [3+2] cycloaddition reactions of this compound with various three-atom components (TACs), such as nitrones or azides, would provide valuable insights into its reactivity. The analysis would commence with an examination of the conceptual DFT indices of the reactants.

| Reactant | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) |

|---|---|---|---|---|

| This compound (as dienophile) | ||||

| Generic Nitrone (as TAC) | ||||

| Generic Azide (as TAC) |

Note: The values in this table are hypothetical and serve to illustrate the parameters that would be calculated in a MEDT study.

The global electrophilicity and nucleophilicity indices would classify this compound's reactivity profile. Due to the electron-withdrawing nature of the nitrile and bromine groups, it is anticipated to exhibit a moderate to strong electrophilic character. The global electron density transfer (GEDT) at the transition state would quantify the polar nature of the reaction researchgate.net. A significant GEDT would indicate a polar mechanism, influencing the reaction rate and selectivity.

Analysis of the activation energies for the different possible regio- and stereoisomeric pathways (e.g., ortho/meta and endo/exo) would reveal the most favorable reaction channel. For instance, in a reaction with a nucleophilic TAC, the interaction between the most electrophilic center of this compound and the most nucleophilic center of the TAC would be favored. Bonding Evolution Theory (BET) analysis would further elucidate the mechanism by tracking the changes in electron density along the reaction coordinate, providing a detailed picture of bond formation rsc.org.

Reinforcement Learning Algorithms for Reaction Pathway Discovery

The discovery of novel reaction pathways is a formidable challenge in chemistry due to the vastness of chemical space. Reinforcement learning (RL), a subset of machine learning, has emerged as a promising tool to navigate this complexity and identify kinetically feasible reaction routes chemrxiv.orgnih.govresearchgate.net.

Hypothetical Application to this compound:

An RL algorithm could be employed to explore the reaction landscape of this compound, starting from the reactant and aiming for a desired product. The RL agent would learn a policy to select the most promising reaction steps from a set of possible elementary reactions researchgate.netgithub.io.

The process would involve:

Defining the State Space: Each state would represent a specific molecule or intermediate in a potential reaction pathway.